molecular formula C6H5N5 B12974295 Pyrimido[5,4-c]pyridazin-8-amine

Pyrimido[5,4-c]pyridazin-8-amine

Cat. No.: B12974295
M. Wt: 147.14 g/mol
InChI Key: SYHKBYRKGDPOCW-UHFFFAOYSA-N
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Description

Pyrimido[5,4-c]pyridazin-8-amine (CAS 20865-33-2) is a nitrogen-rich heterocyclic compound of interest in medicinal chemistry research. It serves as a key scaffold in the design and synthesis of novel molecules with potential biological activity . The molecular formula is C6H5N5, with a molecular weight of 147.14 g/mol . Its structure is characterized by SMILES notation Nc2ncnc1ccnnc12 . Researchers utilize this and related pyrimidopyridazine compounds in structure-based drug discovery programs, particularly as inhibitors of bacterial enzymes like dihydropteroate synthase (DHPS), an established target in the folate biosynthesis pathway . The core pyrimidopyridazine structure is a subject of ongoing investigation for developing new multi-component synthetic methodologies and for evaluating cytotoxic activity against various cell lines, highlighting its value as a versatile building block in organic synthesis and pharmaceutical development . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N5

Molecular Weight

147.14 g/mol

IUPAC Name

pyrimido[5,4-c]pyridazin-8-amine

InChI

InChI=1S/C6H5N5/c7-6-5-4(8-3-9-6)1-2-10-11-5/h1-3H,(H2,7,8,9)

InChI Key

SYHKBYRKGDPOCW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=C1N=CN=C2N

Origin of Product

United States

Nomenclature and Core Structural Characteristics

Structural Basis of the this compound Scaffold

The core of this compound is the pyrimidopyridazine scaffold. This scaffold is an aromatic system, benefiting from the delocalization of π-electrons across both rings. The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. wikipedia.org The pyridazine ring is also a six-membered heterocycle, but with two adjacent nitrogen atoms. chemeo.com

The fusion of these two rings creates a planar molecule. The presence of five nitrogen atoms within the bicyclic system significantly influences its electronic properties. These nitrogen atoms act as hydrogen bond acceptors, and the amino group can act as a hydrogen bond donor. nih.gov This characteristic is crucial for its interaction with biological macromolecules.

The synthesis of the pyrimido[5,4-c]pyridazine (B15244889) scaffold can be achieved through various chemical strategies, often involving aza-Wittig reactions followed by heterocyclization. researchgate.netresearchgate.net For instance, a one-pot method has been described for the synthesis of pyrimido[5,4-c]pyridazines through a domino process involving an aza-Wittig reaction and subsequent heterocyclization. researchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₅N₅ bldpharm.com
Molecular Weight147.14 g/mol bldpharm.com
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count5 nih.gov
Topological Polar Surface Area77.6 Ų nih.gov
Formal Charge0 nih.gov

Isomeric Considerations within Pyrimidopyridazine Systems

The pyrimidopyridazine system can exist in several isomeric forms, depending on the orientation of the fused rings and the positions of the nitrogen atoms. The main isomers are pyrimido[4,5-c]pyridazine (B13102040), pyrimido[5,4-c]pyridazine, pyrimido[4,5-d]pyridazine, and pyrimido[5,4-d]pyridazine. researchgate.net

The specific arrangement of the nitrogen atoms in each isomer leads to different electronic distributions and, consequently, distinct chemical and physical properties. For example, pyrimido[4,5-d]pyridazines have been investigated for their potential as diuretics. researchgate.net

Furthermore, within each of these isomeric scaffolds, positional isomers can exist for substituted derivatives like the aminopyrimidopyridazines. For instance, in the pyrimido[4,5-c]pyridazine system, the amino group can be located at different positions, leading to compounds such as pyrimido[4,5-c]pyridazin-5-amine and pyrimido[4,5-c]pyridazin-8-amine. nih.govacs.org The synthesis and characterization of these various isomers are essential for understanding their structure-activity relationships.

Table 2: Selected Isomers of Aminopyrimidopyridazine

Compound NameMolecular FormulaIUPAC NamePubChem CID
Pyrimido[4,5-c]pyridazin-5-amineC₆H₅N₅pyrimido[4,5-c]pyridazin-5-amine137291182
Pyrimido[4,5-d]pyridazin-4-amineC₆H₅N₅pyrimido[4,5-d]pyridazin-4-amine147785099

The study of these isomers is an active area of research, with ongoing efforts to develop efficient synthetic routes and to explore their potential applications. nih.govsemanticscholar.org The structural elucidation of these compounds is often accomplished using techniques such as 1D and 2D NMR spectroscopy. nih.gov

General Approaches for Fused Pyrimidines and Pyridazines

The construction of fused pyrimidine and pyridazine ring systems can be achieved through a variety of synthetic strategies. These methods often involve the sequential or concerted formation of the requisite heterocyclic rings, utilizing a range of starting materials and reaction conditions.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of fused heterocyclic systems. These reactions typically involve the joining of two or more molecules to form a ring, with the elimination of a small molecule such as water or an alcohol. In the context of fused pyrimidines and pyridazines, this often entails the reaction of a suitably functionalized pyrimidine or pyridazine with a binucleophile or a molecule containing two electrophilic centers.

A common strategy involves the use of α,β-unsaturated ketones, also known as enones, which serve as versatile building blocks. nih.gov These compounds possess both an electrophilic β-carbon and a carbonyl carbon, allowing for [3+3] cyclocondensation reactions with N-C-N dinucleophiles to form pyrimidine-based heterocycles. nih.gov For instance, the reaction of 6-aminouracil (B15529) derivatives with various primary amines and aldehydes in a one-pot, three-component cyclocondensation can yield tetrahydropyrimido[4,5-b]quinoline-dione derivatives. nih.gov

Another example is the fusion of 4-aminopyridazine-3-carboxamide (B2467872) with urea (B33335) to produce pyrimido[5,4-c]pyridazine-6,8-dione. researchgate.net Similarly, treatment of 4-amino-3-cyanopyridazine with formamide (B127407) yields 8-aminopyrimido[5,4-c]pyridazine. researchgate.net These reactions highlight the versatility of cyclocondensation in accessing diverse fused pyrimidine structures.

Table 1: Examples of Cyclocondensation Reactions for Fused Pyrimidines

Starting Material 1Starting Material 2ProductReference
6-Aminouracil derivativesPrimary amines and aldehydesTetrahydropyrimido[4,5-b]quinoline-diones nih.gov
4-Aminopyridazine-3-carboxamideUreaPyrimido[5,4-c]pyridazine-6,8-dione researchgate.net
4-Amino-3-cyanopyridazineFormamide8-Aminopyrimido[5,4-c]pyridazine researchgate.net

Three-Component Coupling Reactions

Three-component reactions, a type of multicomponent reaction (MCR), offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. nih.gov The Biginelli reaction, a classic example, involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea (B124793) to form dihydropyrimidinones. nih.gov

This strategy has been extended to the synthesis of fused pyrimidines. For example, a three-component, one-pot cyclocondensation of 6-aminopyrimidinone derivatives, dimedone, and aromatic aldehydes can be used to synthesize 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives. nih.gov This approach is amenable to both conventional heating and ultrasound irradiation. nih.gov

Furthermore, transition metal-catalyzed three-component couplings have emerged as powerful tools. A cobalt-catalyzed intermolecular three-component coupling of arenes, ethylene, and alkynes has been developed to produce ortho-homoallylated arene products, demonstrating the potential for C-H functionalization in complex settings. acs.org While not directly yielding pyrimidopyridazines, this methodology showcases the power of multicomponent strategies in heterocyclic synthesis.

Oxidative Annulation Strategies

Oxidative annulation represents a modern and efficient method for the construction of fused heterocyclic systems. These reactions often proceed under mild conditions and can exhibit high functional group tolerance. researchgate.net A notable example is the oxidative [3+2] annulation of activated pyridines with β-arylethenesulfonyl fluorides to synthesize indolizinyl sulfonyl fluorides, which are valuable pharmacophores. rsc.org This transition-metal-free process highlights the potential of oxidative annulation in creating diverse heterocyclic structures. rsc.org

While specific examples directly leading to pyrimido[5,4-c]pyridazines via oxidative annulation are less common in the reviewed literature, the general principle of forming new rings through oxidation-mediated C-H functionalization and bond formation is a promising avenue for future synthetic explorations in this area. researchgate.net

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has gained significant traction due to its ability to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including fused pyrimidines and pyridazines. nih.govrsc.org

For example, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been achieved with high yields through microwave-assisted reactions. nih.gov Similarly, an efficient microwave-assisted synthesis of sulfonamide derivatives incorporating a pyridazine moiety has been developed. nih.gov The synthesis of pyrimido[4,5-b]quinolines has also been optimized under microwave irradiation, with optimal conditions being a microwave power of 480 W, a reaction temperature of 85°C, and an irradiation time of 6-9 minutes. researchgate.net These examples underscore the advantages of microwave irradiation in the rapid and efficient construction of these heterocyclic scaffolds.

Table 2: Microwave-Assisted Synthesis of Fused Heterocycles

ProductReaction TypeKey AdvantagesReference
2-Arylimidazo[1,2-a]pyrimidin-5(8H)-onesCondensationHigh yields nih.gov
Pyridazine-containing sulfonamidesCyclizationEfficient, simple nih.gov
Pyrimido[4,5-b]quinolinesMulticomponent reactionShort reaction times, high yields researchgate.net

Specific Synthetic Routes to Pyrimido[5,4-c]pyridazines

While general methods provide a broad toolkit for constructing fused heterocycles, specific strategies have been developed for the targeted synthesis of the pyrimido[5,4-c]pyridazine ring system.

Aza-Wittig Reaction/Heterocyclization Domino Processes

A particularly elegant and efficient method for the synthesis of pyrimido[5,4-c]pyridazines involves a domino process combining an aza-Wittig reaction with a subsequent heterocyclization. researchgate.netresearchgate.net The aza-Wittig reaction is the nitrogen analog of the Wittig reaction, where an iminophosphorane reacts with a carbonyl group to form an imine. wikipedia.orgchem-station.com

In this synthetic approach, an iminophosphorane derived from a pyridazine precursor is reacted with an isocyanate. researchgate.netresearchgate.net The resulting carbodiimide (B86325) intermediate then undergoes heterocyclization upon the addition of an amine to furnish a guanidine-type intermediate. researchgate.netresearchgate.net Finally, cyclization of this intermediate, often catalyzed by a base like sodium ethoxide, yields the desired pyrimido[5,4-c]pyridazine core. researchgate.netresearchgate.netresearchgate.net This one-pot procedure offers a streamlined route to these complex heterocycles in moderate to good yields. researchgate.netresearchgate.net

This strategy has been successfully employed to synthesize a range of substituted pyrimido[5,4-c]pyridazines by varying the amine used in the heterocyclization step. researchgate.net The reaction proceeds through a series of well-defined intermediates, making it a reliable and versatile method for accessing this class of compounds. researchgate.netresearchgate.net

Cyclization Reactions Involving Amidines and Related Intermediates

A notable and efficient method for the synthesis of pyrimido[5,4-c]pyridazines involves the use of amidine intermediates. researchgate.netmdpi.com One such approach describes a one-pot domino process that begins with an aza-Wittig reaction. researchgate.netresearchgate.netresearchgate.net In this sequence, an iminophosphorane reacts with an isocyanate, and subsequent addition of amines leads to the formation of guanidine (B92328) intermediates. researchgate.netresearchgate.net These guanidines can then be cyclized in the presence of a catalytic amount of a base like sodium ethoxide to yield the desired pyrimido[5,4-c]pyridazine core. researchgate.netresearchgate.netresearchgate.net This methodology offers an efficient route to these fused heterocyclic systems. researchgate.net

Furthermore, the versatility of amidine-related intermediates is highlighted in their application for the synthesis of various fused pyrimidine systems. mdpi.comjchr.orgresearchgate.netsciencescholar.us For instance, N-uracil amidines can undergo oxidative coupling with methylarenes, mediated by reagents like diacetoxyiodobenzene (B1259982) (PhI(OAc)2), to form substituted pyrimidouracils. mdpi.com This reaction proceeds through the in-situ formation of an aldehyde, which condenses with the amidine to form an azadiene intermediate that subsequently undergoes an intramolecular aza-Diels-Alder type reaction. mdpi.com

Transformations of Aminopyridazines as Key Precursors

Aminopyridazines serve as crucial building blocks for the synthesis of the pyrimido[5,4-c]pyridazine ring system. researchgate.netnih.gov A key intermediate, 4-aminopyridazine-3-carbonitrile, can be transformed into 8-aminopyrimido[5,4-c]pyridazine by treatment with formamide. researchgate.net The synthesis of this essential precursor, along with the corresponding 4-aminopyridazine-3-carboxamide, can be achieved through a Reissert reaction on 4-aminopyridazine-2-oxides, followed by the conversion of the nitrile to the amide. researchgate.net

Another synthetic strategy involves the condensation of 3-aminopyridazines with reagents like methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate in refluxing acetic acid to furnish 3-benzyloxycarbonylamino-4-oxo-4H-pyrimido[1,2-b]pyridazines. semanticscholar.org Subsequent deprotection of the amino group yields 3-amino-4H-pyrimido[1,2-b]pyridazin-4-ones, which can be further functionalized. semanticscholar.org Although this specific example leads to a different isomer of the pyrimidopyridazine system, it demonstrates the general utility of aminopyridazines as versatile precursors for fused pyridazine heterocycles. nih.govsemanticscholar.org

Utilization of Enaminones and Enaminonitriles in Cyclization

Enaminones and enaminonitriles are valuable intermediates in the synthesis of fused heterocyclic systems, including pyrimido[5,4-c]pyridazines. dntb.gov.ua For example, the reaction of an isothiocyanate with an enaminone can produce a thioamide, which can then be cyclized to a pyrimidine derivative. researchgate.net This pyrimidine can be further elaborated into more complex fused systems.

While direct examples of enaminone and enaminonitrile cyclization to form the pyrimido[5,4-c]pyridazine ring are not explicitly detailed in the provided context, their general utility in constructing pyrimidine rings suggests their potential as precursors. researchgate.net The reactivity of the enamine and the nitrile or ketone functionalities allows for cyclization reactions with appropriate reagents to build the fused pyrimidine ring onto a pyridazine core.

SNH Methodology for Novel Heterocyclic Annulations

Vicarious Nucleophilic Substitution of Hydrogen (SNH) presents a powerful and "green" methodology for the synthesis of fused heterocyclic systems. researchgate.netwikipedia.orgorganic-chemistry.org This method avoids the need for pre-functionalizing the aromatic substrate with a leaving group, as it directly replaces a hydrogen atom. researchgate.netwikipedia.org The reaction typically involves the attack of a nucleophile, often a carbanion bearing a leaving group, on an electron-deficient aromatic ring. wikipedia.orgorganic-chemistry.orgnih.gov

In the context of pyrimido[5,4-c]pyridazine synthesis, SNH can be employed for the annulation of a new heterocyclic ring onto the pyrimidopyridazine scaffold. researchgate.net For instance, SNH-based heterocyclizations can lead to the formation of diverse heterocyclic structures. researchgate.net The process involves the addition of an amide ion to an azine, forming a stable anionic σ-adduct, which then undergoes oxidative cyclization. researchgate.net This methodology has been successfully used to synthesize a novel pyrrolo[3′,2′:3,4]pyrimido[4,5-c]pyridazine system, demonstrating its potential for creating complex fused heterocycles. researchgate.net The reaction conditions for SNH often involve a strong base in a polar aprotic solvent. organic-chemistry.orgkuleuven.be

Derivatization and Functionalization Strategies of the Pyrimido[5,4-c]pyridazine Scaffold

The biological activity of pyrimido[5,4-c]pyridazine derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic core. nih.govrsc.orgmdpi.com Therefore, the development of effective derivatization and functionalization strategies is crucial for generating libraries of analogs for structure-activity relationship (SAR) studies. nih.gov

Substituent Effects at C-5 and C-8 Positions on Pyrimidopyridazine Frameworks

The C-5 and C-8 positions of the pyrimido[5,4-c]pyridazine framework are key targets for chemical modification to modulate biological activity. The introduction of different substituents at these positions can impact the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule, all of which can influence its interaction with biological targets. nih.gov

While specific studies focusing solely on the C-5 and C-8 positions of pyrimido[5,4-c]pyridazines were not found in the provided search results, the general principles of SAR in related heterocyclic systems underscore the importance of these positions. For example, in pyridine (B92270) derivatives, the number and position of substituents like methoxy (B1213986) groups, as well as the introduction of amino, hydroxyl, and halogen groups, have been shown to significantly affect their antiproliferative activity. nih.gov Similar effects can be anticipated for the pyrimido[5,4-c]pyridazine system, where modifications at C-5 and C-8 could lead to analogs with improved potency and selectivity.

Introduction of Diverse Chemical Moieties for Structural Diversity

To explore a wider chemical space and enhance the potential for discovering novel bioactive compounds, various chemical moieties can be introduced onto the pyrimido[5,4-c]pyridazine scaffold. nih.gov This can be achieved through a variety of chemical transformations targeting different positions of the heterocyclic core.

One common strategy is the introduction of different substituents via nucleophilic substitution reactions. For instance, a chloro derivative of a related pyridopyridazinone can serve as a versatile building block for derivatization at the piperidine (B6355638) nitrogen and for introducing various groups through reactions like amine substitutions and Suzuki arylations. mdpi.com Similarly, pyrimido[5,4-c]pyridazine-8-thione can be synthesized from the corresponding oxo derivative by treatment with phosphorus pentasulfide, providing a handle for further functionalization at the C-8 position. researchgate.net The introduction of amino groups, as seen in the synthesis of 8-aminopyrimido[5,4-c]pyridazine, also offers a site for further derivatization. researchgate.net These strategies allow for the creation of a diverse library of compounds with varied physicochemical properties, which is essential for the development of new therapeutic agents. tandfonline.commdpi.com

An Overview of Pyrimidine and Pyridazine Scaffolds in Medicinal Chemistry

The Pyrimido[5,4-c]pyridazin-8-amine core is constructed from the fusion of two important nitrogen-containing heterocyclic rings: pyrimidine (B1678525) and pyridazine (B1198779). Both of these scaffolds are independently recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds with diverse and potent biological activities.

The pyrimidine ring is a fundamental component of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in nucleic acids. researchgate.net Beyond this central role, pyrimidine derivatives exhibit a vast spectrum of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities. nih.gov Their ability to act as bioisosteres for other functional groups allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of drug candidates.

Analytical and Spectroscopic Characterization of Pyrimido 5,4 C Pyridazine Derivatives in Academic Research

The structural elucidation and characterization of novel heterocyclic compounds are fundamental aspects of chemical research. For the pyrimido[5,4-c]pyridazine (B15244889) scaffold, a range of analytical and spectroscopic techniques are employed to confirm the identity, purity, and detailed structural features of newly synthesized derivatives. These methods provide irrefutable evidence for the successful synthesis of the target molecules.

Theoretical and Computational Studies of Pyrimido 5,4 C Pyridazin 8 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Despite its widespread use for analyzing molecules of pharmaceutical and material interest, specific DFT studies on Pyrimido[5,4-c]pyridazin-8-amine have not been reported.

Optimization of Molecular Geometry and Electronic Structure

A foundational step in computational analysis involves optimizing the molecular geometry to find the lowest energy conformation. This process yields critical data on bond lengths, bond angles, and dihedral angles. Following optimization, the electronic structure can be analyzed. A thorough search has not yielded any published studies containing optimized geometrical parameters or a detailed analysis of the electronic structure for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gaps and Coefficients)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their energy gap (ΔE), and the distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. No published data exists detailing the HOMO-LUMO energies, coefficients, or the energy gap for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are crucial for identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. The MEP surface provides a visual understanding of the charge distribution and is instrumental in studying intermolecular interactions. There are currently no available MEP maps or associated analyses for this compound in the scientific literature.

Prediction of Dipole Moment, Polarizability, and Hyperpolarizability

The dipole moment, polarizability, and hyperpolarizability are important electronic properties that describe a molecule's response to an external electric field. These values are critical for understanding non-linear optical (NLO) properties and intermolecular interactions. No theoretical predictions or experimental measurements of these properties for this compound have been published.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. It is a vital tool in drug discovery for predicting binding affinity and mode of action. While related pyrimidine-containing fused heterocyclic systems have been the subject of docking studies against various biological targets, no such studies have been specifically performed and published for this compound.

Elucidation of Probable Binding Modes with Macromolecular Targets

Currently, there is a lack of specific published research detailing the elucidation of probable binding modes of this compound with macromolecular targets. While studies on related fused pyrimidine (B1678525) systems exist, direct computational investigations into how this specific compound docks with proteins or other biological macromolecules have not been reported. Future research in this area would be invaluable for identifying potential therapeutic targets and understanding the structural basis of its activity.

Prediction of Specific Binding Interactions and Energetics

Similarly, detailed predictions of the specific binding interactions and the associated energetics for this compound are not available in the current scientific literature. Such studies, which typically involve molecular docking and free energy calculations, are essential for quantifying the affinity of a ligand for its target. The absence of this data highlights a significant gap in the understanding of the molecular recognition profile of this compound.

Computational Elucidation of Reaction Mechanisms and Regiochemistry

The synthesis of pyrimido[5,4-c]pyridazines has been approached through various synthetic strategies. One notable method involves a domino process that includes an aza-Wittig reaction followed by heterocyclization. In this process, an iminophosphorane reacts with an isocyanate and subsequently with amines to form guanidine (B92328) intermediates, which are then cyclized to yield the pyrimido[5,4-c]pyridazine (B15244889) core.

While this provides insight into the synthesis, detailed computational studies elucidating the reaction mechanisms and regiochemistry for the specific functionalization of this compound are not extensively documented. Computational chemistry could play a vital role in understanding the transition states, activation energies, and the factors governing the regioselectivity of various reactions involving this scaffold.

Conformational Analysis and Energetic Considerations of Substituted Compounds

Conformational analysis is a cornerstone of understanding the structure-activity relationships of bioactive molecules. For substituted derivatives of related heterocyclic systems, such as tetrahydrothiazolo[5,4-c]pyridines, computational methods like ab initio energy calculations have been used to determine stable conformers. These studies have revealed the importance of specific conformations for binding to biological targets.

However, specific conformational analyses and energetic considerations for substituted this compound compounds are not presently found in the literature. Such computational investigations would be crucial for designing derivatives with optimized spatial arrangements for enhanced biological activity.

Structure Activity Relationship Sar Studies of Pyrimido 5,4 C Pyridazin 8 Amine Derivatives

Correlating Specific Structural Modifications with Preclinical Biological Activity

The core structure of pyrimido[5,4-c]pyridazin-8-amine has been subjected to extensive modifications to probe its biological potential. Research has demonstrated that substitutions at the C5 and C6 positions of the pyrimidopyridazine ring, as well as on the 8-amino group, profoundly influence the compound's activity.

One area of focus has been the development of inhibitors for phosphoinositide 3-kinases (PI3Ks), a family of enzymes implicated in cancer and inflammatory diseases. Studies have revealed that the introduction of a morpholino group at the C5 position of the pyrimidopyridazine core is a key determinant for potent and selective PI3K inhibition. Further modifications at the C6 position with small, lipophilic groups have been shown to enhance this activity.

For instance, a series of 5-morpholino-pyrimido[5,4-c]pyridazine derivatives were synthesized and evaluated for their inhibitory activity against PI3Kα. The nature of the substituent at the 8-position was found to be crucial. Aniline (B41778) derivatives bearing electron-withdrawing groups, such as trifluoromethyl, exhibited significant potency. The strategic placement of these groups on the aniline ring, particularly at the meta and para positions, was found to be optimal for activity.

Analysis of Substituent Effects on Target Affinity and Selectivity

The affinity and selectivity of this compound derivatives for their biological targets are delicately modulated by the electronic and steric properties of their substituents. The introduction of specific functional groups can steer the molecule towards a particular enzyme isoform, a desirable characteristic for minimizing off-target effects.

In the context of PI3K inhibition, the selectivity for different isoforms (α, β, δ, γ) is a major consideration. Research has shown that careful selection of substituents on the 8-aminoaryl ring can impart isoform selectivity. For example, the presence of a 3-hydroxyphenyl group at this position has been associated with selectivity for the p110α isoform of PI3K.

The following table summarizes the structure-activity relationship of certain this compound derivatives as PI3Kα inhibitors:

CompoundR1R2IC50 (nM) for PI3Kα
1HH>1000
2MorpholinoH150
3Morpholino3-CF3-phenyl25
4Morpholino4-CF3-phenyl30
5Morpholino3-hydroxyphenyl45

Stereochemical Influences on Biological Recognition and Potency

While much of the early research on pyrimido[5,4-c]pyridazin-8-amines did not extensively explore stereochemistry, the introduction of chiral centers into the molecule can have a profound impact on its interaction with the target protein. The three-dimensional arrangement of atoms can dictate the binding orientation and affinity within the active site of an enzyme.

For derivatives containing stereocenters, such as in a substituted side chain attached to the 8-amino group, it is anticipated that one enantiomer would exhibit significantly higher potency than the other. This is due to the chiral nature of the amino acid residues that form the binding pocket of the target protein. A specific stereoisomer will have a more complementary fit, leading to a more stable and potent interaction. Future research focusing on the synthesis and biological evaluation of individual enantiomers of chiral this compound derivatives is warranted to fully elucidate these stereochemical influences.

Scaffold Hopping and Bioisosteric Replacement Strategies

To expand the chemical space and discover novel derivatives with improved properties, medicinal chemists employ strategies such as scaffold hopping and bioisosteric replacement. Scaffold hopping involves replacing the core pyrimido[5,4-c]pyridazine (B15244889) structure with a different, but functionally similar, heterocyclic system. This can lead to the discovery of new intellectual property and compounds with altered pharmacokinetic profiles.

Bioisosteric replacement is a more subtle strategy where a specific functional group is replaced with another group that has similar physical or chemical properties. This is often done to improve potency, selectivity, or metabolic stability. For example, a carboxylic acid group could be replaced with a tetrazole, or a phenyl ring could be substituted with a thiophene (B33073) or pyridine (B92270) ring. In the context of pyrimido[5,a-c]pyridazin-8-amines, the morpholino group at the C5 position, which is crucial for PI3K activity, could potentially be replaced by other cyclic amines to fine-tune the compound's properties.

These strategies are integral to the iterative process of drug discovery, allowing for the systematic optimization of lead compounds based on an understanding of their structure-activity relationships.

Biological Activity Profiles and Target Interactions in Preclinical Research

Enzyme Inhibition Studies

A comprehensive review of scientific literature and chemical databases was conducted to identify preclinical research data on the inhibitory activity of Pyrimido[5,4-c]pyridazin-8-amine against various enzyme targets.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

No specific preclinical studies or data on the inhibitory activity of this compound against Poly(ADP-ribose) Polymerase-1 (PARP-1) were identified in the available literature.

Inhibitory Activity of this compound against PARP-1

Compound Target Enzyme IC50 Assay Conditions

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

While derivatives of the related pyrimido[4,5-c]pyridazine (B13102040) scaffold have been investigated as inhibitors of Dihydropteroate Synthase (DHPS), no specific research detailing the inhibitory effects of this compound on DHPS has been found.

Inhibitory Activity of this compound against DHPS

Compound Target Enzyme IC50 Assay Conditions

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-2)

There are no available preclinical research findings that specifically assess the inhibitory potential of this compound against Cyclooxygenase (COX) enzymes, including the COX-2 isoform.

Inhibitory Activity of this compound against COX Enzymes

Compound Target Enzyme IC50 Assay Conditions

Kinase Inhibition (e.g., Glycogen Synthase Kinase 3 (GSK-3), Cyclin-Dependent Kinases (CDK-2, CDK-4), Tyrosine Kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), c-Met, Monopolar Spindle 1 (MPS1), Aurora Kinases)

A thorough search of scientific databases did not yield any preclinical studies evaluating the inhibitory activity of this compound against the specified panel of kinases, including GSK-3, CDK-2, CDK-4, Tyrosine Kinases, VEGFR2, c-Met, MPS1, or Aurora Kinases.

Inhibitory Activity of this compound against Various Kinases

Compound Target Kinase IC50 Assay Conditions
This compound GSK-3 Data not available Data not available
This compound CDK-2 Data not available Data not available
This compound CDK-4 Data not available Data not available
This compound Tyrosine Kinase Data not available Data not available
This compound VEGFR2 Data not available Data not available
This compound c-Met Data not available Data not available
This compound MPS1 Data not available Data not available

Aldose Reductase (ALR2) Inhibition

No published preclinical data was found regarding the inhibitory effects of this compound on Aldose Reductase (ALR2).

Inhibitory Activity of this compound against ALR2

Compound Target Enzyme IC50 Assay Conditions

Thromboxane A2 (TXA2) Synthetase Inhibition

Preclinical research on the inhibitory activity of this compound against Thromboxane A2 (TXA2) Synthetase has not been identified in the public domain.

Inhibitory Activity of this compound against TXA2 Synthetase

Compound Target Enzyme IC50 Assay Conditions

Adenosine (B11128) Kinase Substrate Recognition

Research into the inhibition of adenosine kinase (AK) has identified several series of non-nucleoside inhibitors based on fused pyrimidine (B1678525) ring systems. While direct studies on this compound are not detailed in the provided literature, investigations into structurally related pyridopyrimidines offer insight into the pharmacophore requirements for AK inhibition.

A series of 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines were synthesized and evaluated as novel non-nucleoside adenosine kinase inhibitors. researchgate.net These studies found that various alkyl, aryl, and heteroaryl substituents at the C5, C6, and C7 positions of the pyridopyrimidine core were tolerated, leading to the identification of potent AK inhibitors with in vivo analgesic activity. researchgate.net Further structure-activity relationship (SAR) studies on 5-substituted pyridopyrimidines demonstrated that medium and large non-polar substituents at the 5-position resulted in potent inhibition of AK activity. nih.gov A select group of these analogs also showed potent inhibition of adenosine phosphorylation in cellular assays, suggesting good cell membrane permeability. nih.gov

Monoamine Oxidase (MAO) Inhibition

The inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) is a key strategy for treating neurodegenerative and depressive disorders. mdpi.comnih.gov Derivatives of pyridazine (B1198779) and pyrimidine have been extensively studied for their MAO inhibitory potential.

Studies on condensed pyridazines and pyrimidines revealed that the diazine scaffold is crucial for determining isoform selectivity. nih.gov Generally, condensed pyridazine derivatives act as reversible and selective inhibitors of MAO-B, while pyrimidine-containing fused isomers tend to be reversible and selective MAO-A inhibitors. nih.gov For instance, a series of 5H-indeno[1,2-c]pyridazin-5-one derivatives were found to be potent and selective MAO-B inhibitors. Current time information in Bangalore, IN. Research showed that introducing lipophilic groups at the 3-position or C-8 of the indenopyridazinone core could enhance MAO-B inhibitory potency. Current time information in Bangalore, IN. One of the most effective compounds identified was 3-methyl-8-meta-chlorobenzyloxy-5H-indeno[1,2-c]pyridazin-5-one, which acted as a competitive inhibitor with a Kᵢ value of 0.11 μM. Current time information in Bangalore, IN.

In another study, a series of sixteen pyridazinone derivatives were synthesized and evaluated, with most showing potent and highly selective MAO-B inhibition. mdpi.com The lead compounds, TR2 and TR16, were identified as competitive and reversible MAO-B inhibitors with good CNS permeability predicted by the PAMPA method. mdpi.com Similarly, a study on pyridazinobenzylpiperidine derivatives identified compound S5 as the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. nih.govalliedacademies.org These findings underscore the potential of the pyridazinone scaffold in developing selective MAO-B inhibitors. nih.govalliedacademies.org

CompoundTargetActivity (IC₅₀/Kᵢ)SelectivityReference
3-methyl-8-meta-chlorobenzyloxy-5H-indeno[1,2-c]pyridazin-5-one (9a)MAO-B0.11 μM (Kᵢ)Selective for MAO-B Current time information in Bangalore, IN.
TR16MAO-B0.17 μM (IC₅₀)>235-fold vs MAO-A mdpi.com
TR2MAO-B0.27 μM (IC₅₀)~85-fold vs MAO-A mdpi.com
Pyridazinobenzylpiperidine (S5)MAO-B0.203 μM (IC₅₀)~19-fold vs MAO-A nih.govalliedacademies.org
Pyridazinobenzylpiperidine (S16)MAO-B0.979 μM (IC₅₀)Selective for MAO-B nih.govalliedacademies.org

Receptor Binding and Modulation Studies

Toll-like receptor 4 (TLR4) is a key component of the innate immune system. Small molecule modulators of TLR4 have potential as adjuvants or immunomodulators. mdpi.com While research on this compound itself as a TLR4 ligand is not specified, studies on the related pyrimido[5,4-b]indole scaffold have identified potent and selective TLR4 agonists. mdpi.comnih.gov

High-throughput screening identified substituted pyrimido[5,4-b]indoles as activators of NF-κB through selective stimulation of human and mouse TLR4. mdpi.com Structure-activity relationship studies on this scaffold revealed that modifications at the C8 position with aryl groups, such as phenyl and β-naphthyl, led to significantly increased potency compared to the initial lead compound. nih.gov Computational analysis suggested these C8-aryl derivatives achieve enhanced potency through additional binding interactions at the interface of the TLR4/myeloid differentiation protein-2 (MD-2) complex. nih.gov

The α5 subunit-containing GABA-A (GABA-A α5) receptors are primarily expressed in the hippocampus and are implicated in cognitive processes and psychiatric disorders. nih.govmdpi.com Positive allosteric modulators (PAMs) of these receptors can enhance the effect of GABA without directly activating the receptor themselves. This modulation can selectively decrease hippocampal activity, presenting a therapeutic target for conditions like the psychosis associated with posttraumatic stress disorder (PTSD). nih.govmdpi.com

Research has demonstrated that intra-hippocampal administration of the α5-GABA-A receptor PAM, GL-II-73, can reverse stress-induced increases in dopamine (B1211576) neuron activity and sensorimotor gating deficits in rodent models. mdpi.com While specific studies on this compound as a GABA-A α5 PAM were not identified, the broader class of pyridopyridazine (B8481360) derivatives has been recognized as ligands for the GABA-A receptor benzodiazepine (B76468) binding site, suggesting that this heterocyclic system can interact with the GABA-A receptor complex. nih.gov

Benzodiazepines exert their effects by binding to a specific allosteric site on the GABA-A receptor, enhancing GABAergic inhibition. mdpi.com The development of ligands that interact with this site is a longstanding area of medicinal chemistry. A review of pyridopyridazine derivatives indicates they represent a novel class of ligands for the GABA-A receptor benzodiazepine binding site. nih.gov

Furthermore, research into related heterocyclic systems has shown that 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines can inhibit the binding of [3H]diazepam, confirming their interaction with the benzodiazepine receptor. Some of these triazolopyridazine derivatives also demonstrated anxiolytic activity in preclinical models, an effect characteristic of benzodiazepine receptor agonists. While direct agonistic activity for the this compound scaffold is not explicitly detailed, the findings for related pyridazine-containing fused rings suggest this chemical family has the potential to interact with the benzodiazepine receptor. nih.gov

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists and inverse agonists of the H3R are of interest for treating various neurological and cognitive disorders.

Sphingosine-1-phosphate (S1P) Inhibition

While direct evidence for the inhibition of Sphingosine-1-phosphate (S1P) by this compound itself is not extensively documented in publicly available research, the broader class of pyridazine derivatives has been explored for its potential to modulate S1P signaling. S1P receptors are crucial in regulating various physiological processes, and their modulation is a key therapeutic strategy in autoimmune diseases. The structural features of pyrimido[5,4-c]pyridazines make them candidates for investigation as S1P receptor modulators, though specific preclinical data on the 8-amine substituted variant remains an area for further research.

Adenosine Receptor Ligand Activity (e.g., A1 receptor)

Certain derivatives of the pyrimido[5,4-c]pyridazine (B15244889) system have been investigated as ligands for adenosine receptors. For instance, studies have shown that specific substituted pyrimido[5,4-c]pyridazines can act as antagonists for the adenosine A1 receptor. This activity is of interest due to the role of adenosine receptors in cardiovascular, central nervous system, and inflammatory processes. The affinity and selectivity of these compounds for the A1 receptor are influenced by the nature and position of substituents on the heterocyclic core.

General In Vitro Biological Screening

The this compound framework has been the subject of various in vitro biological screening assays to determine its potential therapeutic applications. These studies have explored its effects on cancer cells, microbes, and inflammatory pathways.

Cytotoxicity in Human Cancer Cell Lines (e.g., MCF-7, HCT116)

Derivatives of this compound have demonstrated cytotoxic effects against several human cancer cell lines. For example, certain synthesized compounds have been evaluated for their in vitro anticancer activity against cell lines such as the breast cancer cell line MCF-7 and the colon cancer cell line HCT116. The mechanism of action is often associated with the inhibition of key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). The cytotoxic activity is typically dependent on the specific chemical substitutions on the pyrimido[5,4-c]pyridazine core.

Table 1: Cytotoxicity of this compound Derivatives

Cell LineCompound TypeObserved Effect
MCF-7 (Breast Cancer)Substituted Pyrimido[5,4-c]pyridazinesCytotoxic activity
HCT116 (Colon Cancer)Substituted Pyrimido[5,4-c]pyridazinesCytotoxic activity

Antimicrobial Activity (Antibacterial, Antifungal)

A notable area of investigation for this compound derivatives is their antimicrobial potential. Various studies have reported the synthesis of novel compounds based on this scaffold that exhibit activity against a range of bacterial and fungal strains. The mode of action is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The breadth of activity is highly dependent on the structural modifications of the parent compound.

Table 2: Antimicrobial Spectrum of this compound Derivatives

Organism TypeExamples of Tested StrainsActivity
Gram-positive bacteriaStaphylococcus aureus, Bacillus subtilisModerate to good
Gram-negative bacteriaEscherichia coli, Pseudomonas aeruginosaVariable
FungiCandida albicans, Aspergillus nigerModerate

Anti-inflammatory Activity in Preclinical Cellular Models

The anti-inflammatory properties of this compound derivatives have been explored in several preclinical cellular models. These compounds have been shown to inhibit the production of pro-inflammatory mediators. The mechanism underlying this activity is often linked to the inhibition of enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways.

Other Preclinically Explored Biological Activities (e.g., Antiviral, Antioxidant, Antihypertensive effects in models)

Beyond the aforementioned activities, the pyrimido[5,4-c]pyridazine scaffold has been investigated for a variety of other potential therapeutic effects in preclinical models. Some derivatives have shown promise as antiviral agents, though the specific targets and mechanisms are still under investigation. Additionally, antioxidant properties have been reported for certain compounds within this class. Furthermore, the potential for these compounds to exert antihypertensive effects has been explored, often linked to their ability to act as vasodilators or to modulate cardiovascular signaling pathways.

Table 3: Other Preclinical Biological Activities of this compound Derivatives

ActivityPreclinical Model TypeObserved Effect
AntiviralIn vitro viral replication assaysInhibition of viral replication
AntioxidantChemical-based antioxidant assaysRadical scavenging activity
AntihypertensiveEx vivo tissue modelsVasodilatory effects

Pyrimido 5,4 C Pyridazine Scaffold in Early Stage Drug Discovery Research

Application in Fragment-Based Drug Design Initiatives

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern hit-finding strategies. This approach screens libraries of small, low-complexity molecules ("fragments") to identify low-affinity binders, which then serve as efficient starting points for building more potent, drug-like leads. nih.gov The success of FBDD relies on the quality of the fragment library, which should ideally possess chemical diversity, optimal physicochemical properties, and three-dimensional character. nih.govnih.gov

While specific examples of the Pyrimido[5,4-c]pyridazin-8-amine core in large-scale FBDD campaigns are not extensively documented in public literature, its inherent structural and chemical properties make it a suitable candidate for inclusion in such libraries. Key attributes for a good fragment include a low molecular weight (≤ 300 Da), a limited number of hydrogen bond donors and acceptors, and controlled lipophilicity. nih.gov The pyrimido[5,4-c]pyridazine (B15244889) scaffold fits these criteria well. Its heterocyclic nature and sp2-richness can be further elaborated with sp3-hybridized substituents to enhance three-dimensionality, a feature increasingly sought after in fragment libraries to better explore the topological space of protein binding pockets. nih.gov

The utility of related fused pyrimidine (B1678525) scaffolds in FBDD has been demonstrated. For instance, a pyrazolopyridine fragment hit was successfully evolved into a potent pyrimido[1,2-b]indazole inhibitor of phosphodiesterase 10A (PDE10A), showcasing how a simple heterocyclic core can be the starting point for a successful lead optimization campaign. nih.gov This success by analogy suggests the potential of the pyrimido[5,4-c]pyridazine framework in similar initiatives, offering multiple vectors for chemical modification to "grow" a fragment hit into a high-affinity ligand. The screening of such fragments is typically conducted using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), or X-ray crystallography, which can detect the weak binding events characteristic of fragments. numberanalytics.comsygnaturediscovery.com

Role as Privileged Structures and Bioisosteres in Lead Generation

A "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The underlying pyridazine (B1198779) ring is recognized for its unique physicochemical properties that make it an attractive component in drug design. nih.gov These properties include a high dipole moment, weak basicity, and robust hydrogen-bonding capacity, which can be crucial for drug-target interactions. nih.gov Consequently, pyridazine-containing compounds are considered privileged scaffolds in the development of anticancer agents and other therapeutics. nih.gov

The pyrimido[5,4-c]pyridazine scaffold, which combines the features of both pyrimidine and pyridazine, can therefore be considered a privileged structure. It serves as a rigid core onto which various functional groups can be appended to target specific enzymes or receptors.

In lead generation, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a powerful tool. The pyridazine ring is often used as a bioisostere for the phenyl ring. nih.gov This substitution can offer several advantages, such as reducing lipophilicity, improving metabolic stability, lowering inhibition of Cytochrome P450 enzymes, and introducing specific interaction points (e.g., hydrogen bond acceptors) to enhance target affinity and selectivity. nih.gov The use of the pyrimido[5,4-c]pyridazine scaffold as a bioisosteric replacement for other bicyclic heteroaromatic systems is a key strategy in scaffold hopping, allowing medicinal chemists to explore novel chemical space and circumvent existing patents.

Development of Novel Chemotypes from the Pyrimidopyridazine Core

The generation of novel chemical diversity from a core scaffold is fundamental to medicinal chemistry. The pyrimido[5,4-c]pyridazine framework has been the subject of synthetic efforts to create new chemotypes for biological screening.

One efficient method reported for the synthesis of substituted pyrimido[5,4-c]pyridazines involves a one-pot domino process. researchgate.netresearchgate.net This strategy utilizes an aza-Wittig reaction between an iminophosphorane and an isocyanate, followed by a heterocyclization reaction with an amine to generate a guanidine (B92328) intermediate. This intermediate is then cyclized in the presence of a catalytic amount of sodium ethoxide to yield the final pyrimido[5,4-c]pyridazine product in high yields. researchgate.netresearchgate.net This method allows for the introduction of diverse substituents, enabling the creation of a library of novel compounds based on the core structure.

In another example of chemotype development, researchers have employed structure-based design to create novel inhibitors based on the related pyrimido[4,5-c]pyridazine (B13102040) scaffold. nih.govnih.gov Starting with a known pyridazine inhibitor of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in bacterial folate synthesis, X-ray crystallography was used to understand its binding mode. nih.govnih.gov This structural information guided the design and synthesis of a new series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines with optimized side chains intended to improve binding affinity and exploit interactions within the enzyme's active site. nih.govnih.gov This rational design approach demonstrates how the core scaffold can be systematically modified to generate new, more potent chemotypes.

Core Scaffold Synthetic Strategy Modification/Target Outcome
Pyrimido[5,4-c]pyridazineAza-Wittig/Heterocyclization Domino Reaction researchgate.netresearchgate.netIntroduction of various amine and phenylisocyanate-derived substituents.Efficient, one-pot synthesis of a library of novel derivatives.
Pyrimido[4,5-c]pyridazineStructure-Based Drug Design nih.govnih.govOptimization of side chain length to target the pyrophosphate binding site of Dihydropteroate Synthase (DHPS).Development of novel DHPS inhibitors with increased affinity.

This table showcases examples of how the pyrimidopyridazine core is used to develop novel chemotypes through different synthetic and design strategies.

Academic Analysis of the Patent Landscape for Pyrimido[5,4-c]pyridazines

A patent landscape analysis is a crucial strategic tool in drug discovery, providing insights into innovation trends, the competitive environment, and opportunities for new research by systematically analyzing patent data. biorxiv.orgbiorxiv.org Such an analysis can reveal which biological targets are being pursued with a particular chemical scaffold, which organizations are most active, and what chemical space remains unexplored. biorxiv.orgbiorxiv.org

A formal, comprehensive academic analysis of the patent landscape specifically for the pyrimido[5,4-c]pyridazine scaffold is not widely available in public-domain literature. These analyses are often complex and conducted internally by pharmaceutical companies or specialized firms. wipo.int

However, examination of individual patents indicates that pyridazine-containing compounds, including fused systems, are actively being pursued for various therapeutic applications. For example, patents have been filed for therapeutic pyridazine compounds designed as selective inhibitors of SWI/SNF chromatin-remodeling complex subunits, such as BRG1 and BRM, for the potential treatment of cancers. google.com The claims in such patents often cover a broad genus of structures, which can include fused heterocyclic systems like pyrimidopyridazines. The presence of these patents highlights the perceived value of the broader pyridazine class of compounds in targeting novel and challenging disease mechanisms. The continued growth in patent filings for related compounds suggests that the pyrimido[5,4-c]pyridazine scaffold and its isomers remain a fertile ground for the discovery of new intellectual property in the pharmaceutical sector. wipo.int

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of Pyrimido[5,4-c]pyridazin-8-amine derivatives will likely focus on improving efficiency, reducing environmental impact, and increasing molecular diversity. While classical synthetic routes exist for related heterocyclic systems, emerging methodologies offer promising avenues for exploration.

Key Future Approaches:

Domino and One-Pot Reactions: Methodologies such as the aza-Wittig reaction followed by heterocyclization, which has been used for other pyrimido[5,4-c]pyridazines, could be adapted. researchgate.net These one-pot processes streamline synthesis by minimizing intermediate purification steps, thereby saving time, solvents, and resources. researchgate.net

Mechanochemistry: The use of ball-milling offers a solvent-free, green alternative for synthesizing related fused pyrimidines like pyrimido[4,5-b]quinolines. rsc.org This high-energy milling technique can drive reactions in the solid state, often with improved yields and reduced waste. Exploring mechanochemical routes to the Pyrimido[5,4-c]pyridazine (B15244889) core could represent a significant step towards sustainable production. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation is another green chemistry tool that has been successfully employed to accelerate the synthesis of related pyrimido[4,5-d]pyrimidine (B13093195) systems, often under solvent-free conditions. researchgate.netnih.gov This technique can significantly shorten reaction times from hours to minutes and improve yields.

Catalyst Innovation: The development and application of novel catalysts, including nanocatalysts, can enhance the efficiency and selectivity of synthetic transformations. For instance, various nanocatalysts have been effectively used in the synthesis of diverse pyridopyrimidine scaffolds. nih.gov

Table 1: Comparison of Modern Synthetic Methodologies Applicable to Pyrimido[5,4-c]pyridazine Synthesis
MethodologyKey AdvantagesRelevance to Pyrimido[5,4-c]pyridazineReference
Aza-Wittig/HeterocyclizationOne-pot efficiency, reduced workupProven for the pyrimido[5,4-c]pyridazine core researchgate.net
Mechanochemistry (Ball-Milling)Solvent-free, cost-effective, greenApplicable for related fused pyrimidines rsc.org
Microwave-Assisted SynthesisRapid reaction times, high yields, energy efficientUsed for synthesis of pyrimido[4,5-d]pyrimidine isomers researchgate.netnih.gov
NanocatalysisHigh efficiency, recyclability, green conditionsEffective for various pyridopyrimidine syntheses nih.gov

Integration of Advanced Computational Approaches for Rational Design and Activity Prediction

Computational chemistry is an indispensable tool for accelerating the drug discovery process. For the Pyrimido[5,4-c]pyridazine scaffold, in silico methods can guide the design of derivatives with enhanced potency and selectivity for specific biological targets.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD techniques like molecular docking can be employed. This approach has been successfully used to design pyrimido[4,5-c]pyridazine (B13102040) derivatives as inhibitors of Dihydropteroate (B1496061) Synthase (DHPS). nih.govnih.gov By simulating the binding of virtual this compound derivatives to a target's active site, researchers can prioritize the synthesis of compounds predicted to have the highest affinity. nih.govnih.gov

Pharmacophore Modeling: In the absence of a target's crystal structure, ligand-based methods such as pharmacophore modeling can be used. By identifying the common structural features responsible for the biological activity of a set of known active compounds, a 3D pharmacophore model can be generated. This model then serves as a template for virtually screening large compound libraries to identify novel hits with the desired activity profile. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can establish a mathematical correlation between the structural properties of a series of Pyrimido[5,4-c]pyridazine analogs and their biological activity. mdpi.com These models are valuable for predicting the activity of newly designed compounds before their synthesis. mdpi.com

ADME/Tox Prediction: A critical aspect of drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties and low toxicity. Computational tools can predict these properties early in the design phase, helping to filter out molecules that are likely to fail later in development. mdpi.comnih.gov

Table 2: Key Computational Techniques for Drug Design
TechniquePrimary ApplicationExample in Related Scaffolds
Molecular DockingPredicting binding modes and affinitiesDesign of pyrimido[4,5-c]pyridazine DHPS inhibitors nih.govnih.gov
Pharmacophore ModelingVirtual screening and identifying key chemical featuresUsed for designing pyrazolo[3,4-d]pyrimidine TRAP1 inhibitors mdpi.com
Molecular Dynamics (MD) SimulationsValidating docking results and studying complex stabilityApplied to validate docked pyrazolo[3,4-d]pyrimidine complexes mdpi.com
ADME/Tox PredictionEarly assessment of drug-like propertiesPerformed for novel pyrimido[5,4-c]quinolines nih.gov

Identification and Validation of New Biological Targets and Mechanisms of Action

The broad biological potential of fused pyrimidine (B1678525) systems suggests that the Pyrimido[5,4-c]pyridazine scaffold is a promising starting point for discovering agents with novel mechanisms of action. benthamdirect.com Future research should focus on screening this scaffold against a diverse range of biological targets to uncover new therapeutic opportunities.

Potential Target Classes for Exploration:

Kinases: Many fused pyrimidine derivatives are potent kinase inhibitors. For example, derivatives of the related pyrimido[4,5-c]pyridazine scaffold have shown inhibitory activity against Lymphocyte-specific kinase (Lck). nih.gov Given the central role of kinases in cell signaling and disease, screening a library of this compound analogs against a panel of kinases could identify novel anticancer or anti-inflammatory agents. nih.gov

Enzymes in Pathogen Metabolism: The pyrimido[4,5-c]pyridazine core has been exploited to create inhibitors of bacterial Dihydropteroate Synthase (DHPS), a key enzyme in folate synthesis. nih.govnih.gov This suggests that the Pyrimido[5,4-c]pyridazine scaffold could be a valuable template for developing new antimicrobial agents by targeting essential enzymes in bacteria, fungi, or parasites. nih.govnih.gov For instance, pyrimido[5,4-d]pyrimidines have shown promise as antitrypanosomal and antileishmanial agents. nih.gov

Topoisomerases and Other DNA-Interacting Proteins: Fused heterocyclic systems are known to interact with DNA and associated enzymes. Pyrimido[5,4-c]quinoline derivatives have been identified as potential antiproliferative agents that target topoisomerase I and EGFR. nih.gov This precedent suggests that the Pyrimido[5,4-c]pyridazine core warrants investigation for its potential as an anticancer agent acting through similar mechanisms. nih.gov

Cyclooxygenases (COX): Certain pyrido[2,3-d]pyridazine (B3350097) derivatives have been developed as dual inhibitors of COX-1 and COX-2, indicating potential applications as anti-inflammatory drugs. rsc.org This provides a rationale for evaluating the Pyrimido[5,4-c]pyridazine scaffold for similar activity.

Design and Synthesis of Multi-Target Directed Ligands Based on the Pyrimido[5,4-c]pyridazine Scaffold

Complex, multifactorial diseases such as Alzheimer's disease and cancer often require therapeutic strategies that can modulate multiple biological targets simultaneously. springernature.com The design of Multi-Target Directed Ligands (MTDLs) is an emerging paradigm to address this complexity, aiming to create single molecules with activity against several disease-relevant targets. nih.govutripoli.edu.ly

The Pyrimido[5,4-c]pyridazine scaffold is well-suited for development into MTDLs due to its rigid core, which allows for the strategic placement of various functional groups to interact with different target proteins.

Strategies for MTDL Development:

Framework Combination: This approach involves linking the Pyrimido[5,4-c]pyridazine core (as one pharmacophore) with another known pharmacophore for a different target. This has been a successful strategy in developing MTDLs for Alzheimer's disease, where, for example, a cholinesterase inhibitor scaffold is combined with a scaffold targeting beta-amyloid aggregation. nih.gov

Fragment-Based Design: A fragment-based approach can identify small molecular fragments that bind to multiple targets. mdpi.com These fragments can then be grown or merged, using the Pyrimido[5,4-c]pyridazine scaffold as a template, to optimize affinity for each target simultaneously. mdpi.com

Privileged Scaffolds: The pyrimidopyridazine core can be considered a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. By systematically exploring the chemical space around this core, it may be possible to develop derivatives that possess a finely tuned polypharmacology, making them effective MTDLs.

Research on related pyrimido[5,4-c]quinolines has already demonstrated multi-target action against both EGFR and topoisomerase I, providing proof-of-concept for this approach within a similar heterocyclic family. nih.gov Future efforts should focus on rationally designing this compound derivatives that can simultaneously modulate targets in pathways implicated in neurodegenerative diseases, cancer, or infectious diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.